N-(5-iodo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-iodo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide is a chemical compound with the molecular formula C11H15IN2O It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position, a methyl group at the 3-position, and a methoxy group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide typically involves the iodination of a pyridine derivative followed by amide formation. One common synthetic route includes:
Iodination: The starting material, 3-methylpyridine, is iodinated at the 5-position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amide Formation: The iodinated product is then reacted with 2-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyridine ring or the amide group.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the pyridine ring or the amide group.
Reduction: Reduced forms of the compound, potentially affecting the amide group.
Scientific Research Applications
N-(5-iodo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-iodo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide
- N-(5-chloro-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide
- N-(5-fluoro-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide
Uniqueness
N-(5-iodo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)-2-methoxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)16-4/h5-6H,1-4H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBXXLRWYRMUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C(C)(C)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.